4-(Pyridin-3-yloxy)benzaldehyde
Description
4-(Pyridin-3-yloxy)benzaldehyde is an organic compound with the molecular formula C12H9NO2 and a molecular weight of 199.21 g/mol It is characterized by the presence of a pyridine ring attached to a benzaldehyde moiety through an oxygen atom
Properties
IUPAC Name |
4-pyridin-3-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-9-10-3-5-11(6-4-10)15-12-2-1-7-13-8-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZCKMVWWJJZIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405472 | |
| Record name | 4-(Pyridin-3-yloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87626-41-3 | |
| Record name | 4-(Pyridin-3-yloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Pyridin-3-yloxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Pyridin-3-yloxy)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with 3-chloropyridine in the presence of a base such as potassium carbonate . The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-3-yloxy)benzaldehyde undergoes various chemical reactions, including:
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a catalyst.
Major Products Formed
Oxidation: 4-(Pyridin-3-yloxy)benzoic acid.
Reduction: 4-(Pyridin-3-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Pyridin-3-yloxy)benzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-yloxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . For example, its antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-3-yl)benzaldehyde: Similar structure but lacks the oxygen atom linking the pyridine and benzaldehyde moieties.
4-(Pyridin-2-yloxy)benzaldehyde: Similar structure but with the pyridine ring attached at the 2-position.
4-(Pyridin-4-yloxy)benzaldehyde: Similar structure but with the pyridine ring attached at the 4-position.
Uniqueness
4-(Pyridin-3-yloxy)benzaldehyde is unique due to the specific positioning of the oxygen atom linking the pyridine and benzaldehyde moieties, which can influence its reactivity and interaction with other molecules . This unique structure may result in distinct chemical and biological properties compared to its analogs .
Biological Activity
4-(Pyridin-3-yloxy)benzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a benzaldehyde functional group linked to a pyridine moiety. Its chemical structure contributes to its unique biological properties, including interaction with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 201.21 g/mol |
| CAS Number | 4677419 |
| Solubility | Soluble in organic solvents but less soluble in water |
Synthesis Methods
Various methods have been employed for the synthesis of this compound, often involving reactions between pyridine derivatives and benzaldehydes under specific conditions to enhance yield and purity.
- Reflux Method : Traditional reflux methods using solvents like ethanol or methanol.
- Solvent-Free Conditions : Recent advancements favor solvent-free methodologies that are environmentally friendly and yield high-purity products.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, particularly in multidrug-resistant strains.
- Case Study : In a study evaluating the antimicrobial efficacy of pyridine derivatives, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. It has shown promising results in inhibiting the proliferation of cancer cell lines.
- Research Findings : A series of studies highlighted that derivatives of this compound exhibited cytotoxic effects against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines, with IC values ranging from 1.03 to 2.59 µM . The introduction of certain substituents was found to enhance potency significantly.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. It may inhibit key inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Mechanism of Action : Studies suggest that this compound may act by inhibiting phosphodiesterase enzymes, which play a critical role in inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyridine or benzaldehyde moieties can significantly influence its pharmacological profile.
| Modification | Effect on Activity |
|---|---|
| Substitution on Pyridine | Enhances antimicrobial and anticancer potency |
| Alteration of Benzaldehyde | Affects solubility and interaction with biological targets |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
